|O-Conotoxin-SO3 -

|O-Conotoxin-SO3

Catalog Number: EVT-14050512
CAS Number:
Molecular Formula: C100H166N36O31S6
Molecular Weight: 2561.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Conotoxin-SO3 is a peptide derived from the venom of the marine cone snail species Conus striatus. This compound belongs to the class of ω-conotoxins, which are known for their ability to selectively inhibit voltage-gated calcium channels, specifically targeting N-type calcium channels. The significance of O-Conotoxin-SO3 lies in its potential therapeutic applications, particularly in pain management, due to its selective blocking properties.

Source and Classification

O-Conotoxin-SO3 is classified under the O-superfamily of conopeptides. It was first identified and characterized in studies focusing on conotoxins extracted from Conus striatus found in marine environments. The classification is based on its structural features and its mechanism of action related to calcium channel inhibition, which is critical for neurotransmitter release and muscle contraction.

Synthesis Analysis

Methods

The synthesis of O-Conotoxin-SO3 employs the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, a widely used method for synthesizing peptides. This technique allows for the stepwise addition of amino acids while protecting the amine group to prevent unwanted reactions.

Technical Details

  1. Linear Peptide Formation: The peptide is initially synthesized in a linear form.
  2. Folding Process: After synthesis, the linear peptide undergoes folding in an ammonium acetate buffer at pH 7.9, facilitated by the presence of oxidized glutathione (GSSG) and glutathione (GSH) or cysteine. This step is crucial for forming the necessary disulfide bridges that stabilize the peptide structure.
  3. Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC), achieving over 98% purity.
  4. Mass Spectrometry: The molecular mass is confirmed via Matrix Assisted Laser Desorption/Ionization-Time Of Flight (MALDI-TOF) mass spectrometry, with a measured mass of 2560.1 Da, closely matching the theoretical mass of 2561.1 Da .
Molecular Structure Analysis

Structure

The molecular structure of O-Conotoxin-SO3 is characterized by three disulfide bridges that contribute to its stability and functionality. The three-dimensional structure has been elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Data

  • Disulfide Bridge Pattern: The arrangement of disulfide bonds is similar to other ω-conotoxins, which is crucial for their biological activity.
  • Secondary Structure: O-Conotoxin-SO3 features a short antiparallel beta-sheet and several turns that are vital for its interaction with calcium channels .
Chemical Reactions Analysis

Reactions

O-Conotoxin-SO3 primarily engages in biochemical interactions with N-type voltage-gated calcium channels, blocking calcium influx into neurons. This inhibition affects neurotransmitter release and can modulate pain signaling pathways.

Technical Details

The mechanism involves binding to specific sites on the calcium channels, effectively preventing their activation by other stimuli. This selectivity is influenced by minor structural variations among different conotoxins .

Mechanism of Action

Process

The mechanism by which O-Conotoxin-SO3 exerts its effects involves:

  1. Binding to Calcium Channels: The peptide binds selectively to N-type calcium channels, inhibiting their function.
  2. Impact on Neuronal Activity: By blocking these channels, O-Conotoxin-SO3 reduces calcium ion influx, leading to decreased neurotransmitter release.
  3. Analgesic Effects: This action results in potential analgesic effects, making it a candidate for pain management therapies .

Data

Research indicates that variations in the structure around specific amino acids, such as tyrosine at position 13, are critical for binding efficacy and selectivity towards N-type channels .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2560 Da.
  • Purity: Greater than 98% after HPLC purification.

Chemical Properties

  • Stability: The stability of O-Conotoxin-SO3 is attributed to its disulfide bridges which protect it from degradation.
  • Solubility: Typically soluble in aqueous buffers used during synthesis and folding processes.

Relevant analyses suggest that the structural integrity maintained by disulfide bonds plays a significant role in its biological activity .

Applications

O-Conotoxin-SO3 has several potential scientific uses:

  • Pain Management: Due to its ability to selectively block N-type calcium channels, it could be developed into a therapeutic agent for treating chronic pain conditions.
  • Neuroscience Research: Its mechanism provides insights into calcium channel functions and their roles in synaptic transmission.
  • Pharmacological Studies: As a model compound, it aids in understanding structure-activity relationships within conopeptides .
Phylogenetic Origins and Venomic Context of ω-Conotoxin SO3

Evolutionary Role in Conus striatus Predatory Mechanisms

ω-Conotoxin SO3 is a potent neurotoxic peptide isolated from the venom of the piscivorous cone snail Conus striatus. This species employs a sophisticated "lightning-strike cabal" strategy for prey capture, where venom components induce immediate immobilization through targeted disruption of neuromuscular transmission. SO3 contributes critically to this mechanism by selectively inhibiting N-type (Cav2.2) voltage-gated calcium channels (VGCCs) in the peripheral nervous system of fish prey [1] [2]. This blockade prevents synaptic vesicle exocytosis, abolishing neurotransmitter release at motor neuron terminals and causing rapid flaccid paralysis. Genomic analyses reveal that SO3 belongs to the O-superfamily of conotoxins, characterized by a conserved three-disulfide-bond framework (Cys pattern: C-C-CC-C-C) and an inhibitory cystine knot (ICK) structural motif that confers exceptional stability against proteolytic degradation [3] [9].

Phylogenetic studies indicate that the O-superfamily genes in C. striatus evolved under strong positive selection pressure, particularly in the hypervariable mature toxin regions flanked by conserved signal and propeptide sequences. This evolutionary driver enhances target specificity and potency against VGCCs in phylogenetically distant prey species. The venom gland transcriptome of C. striatus shows SO3 isoforms with varying expression levels, suggesting functional diversification within the toxin repertoire to counteract prey resistance [7] [9].

Table 1: Key Functional Domains of ω-Conotoxin SO3

Domain/RegionStructural FeaturesBiological Role
Signal peptide20-25 residuesCo-translational translocation into ER
Propeptide30-40 residuesFolding chaperone and protease recognition
Mature toxin24-30 residues, ICK motifVGCC blockade and prey paralysis
Hypervariable regionLoop 2 (Cys²⁻³)Target specificity determination

Comparative Analysis of O-Superfamily Conotoxins in Fish-Hunting Cone Snails

The O-superfamily conotoxins exhibit remarkable structural and functional divergence across piscivorous Conus species. SO3 shares the canonical cysteine framework (C-C-CC-C-C) with other ω-conotoxins like GVIA (C. geographus) and MVIIA (C. magus), but displays distinct receptor-binding loop configurations that confer unique pharmacological properties [1] [2]. Comparative sequence analysis reveals that SO3's Loop 2 (between the second and third cysteine residues) contains a distinctive TXPX motif that enhances its affinity for Cav2.2 channels in teleost fish neuromuscular junctions. This motif is absent in mollusc-hunting or vermivorous cone snail venoms, indicating evolutionary adaptation to piscivory [3] [9].

Transcriptomic profiling of venom glands shows that C. striatus expresses SO3 as a major component (15-25% of O-superfamily transcripts), whereas closely related species like C. magus prioritize μO-conotoxins targeting voltage-gated sodium channels. This compositional difference reflects niche-specific optimization: SO3-dominated venoms induce rapid neuromuscular paralysis, while venoms richer in sodium channel blockers cause excitotoxic shock [2] [7]. Notably, SO3 exhibits 40-fold higher selectivity for Cav2.2 over P/Q-type channels compared to MVIIA, attributable to its extended Loop 4 containing a hydrophobic residue cluster (Leu²²-Phe²³) that penetrates the channel pore vestibule [3].

Table 2: Functional Diversification of O-Superfamily Conotoxins

ToxinSource SpeciesPrimary TargetKey Functional ResiduesBiological Effect
SO3C. striatusCav2.2 (N-type)TXPX motif (Loop 2), Leu²²-Phe²³Neuromuscular paralysis
GVIAC. geographusCav2.2 (N-type)Arg¹⁷, Lys²⁴Prolonged channel block
MVIIAC. magusCav2.2 (N-type)Lys², Arg¹⁰Analgesia in mammals
μO-MrVIBC. marmoreusNav1.8Hydrophobic core (Leu⁵, Ile¹³)Prey immobilization

Gene Cloning and cDNA Characterization of SO3 Precursors

The gene architecture of ω-conotoxin SO3 was elucidated through cDNA library construction from C. striatus venom glands. Full-length clones obtained via 3'/5'-RACE (Rapid Amplification of cDNA Ends) reveal a precursor organization comprising three functional domains: a 22-residue signal peptide, a 35-residue pro-region, and the 27-residue mature toxin [4] [9]. The signal peptide (MKLFVLFLLVAVVVPACQAQA) directs endoplasmic reticulum entry, while the pro-region facilitates oxidative folding through conserved cysteine residues (Cys⁻¹⁵ and Cys⁻⁸) that act as transient chaperones. Proteolytic processing occurs at a canonical dibasic site (Arg⁻¹-Lys⁺¹) flanking the mature toxin, yielding the bioactive peptide [9].

Mass spectrometry of native SO3 confirms a molecular mass of 2654.9 Da (disulfide-bonded form), matching the predicted mass from cDNA sequences. The cDNA-derived sequence reveals a unique O1-superfamily isoform with 68% identity to MVIIA but divergent receptor-binding loops. Expression analysis indicates SO3 transcripts constitute ~8% of conotoxin mRNA in venom ducts, with intra-species variation reflecting dietary adaptation [5] [9]. Recombinant expression in E. coli using fusion partners like thioredoxin yields functional SO3 after oxidative refolding, enabling structure-activity studies through mutagenesis. Key residues confirmed essential for VGCC blockade include Tyr¹³ (hydrogen bonding to Glu⁷⁰³ in Cav2.2) and Arg¹⁷ (electrostatic interaction with Asp¹³⁰⁴) [3] [10].

Table 3: Genetic and Structural Features of ω-Conotoxin SO3 Precursors

Precursor DomainNucleotide LengthAmino Acid SequenceFunctional Significance
Signal peptide66 bpMKLFVLFLLVAVVVPACQAQACo-translational translocation
Propeptide105 bpEDPPACPKRK↓REDCGSPChaperone-assisted folding (bold)
Mature toxin81 bpCKSOGSSCSOTSYNCCRSCNPYTKRCBioactive domain (cysteines in bold)

↓: Proteolytic cleavage site; O: 4-hydroxyproline

Properties

Product Name

|O-Conotoxin-SO3

IUPAC Name

(1R,4S,10S,16S,19S,22S,25R,30R,33S,39S,42R,45S,48S,54S,57R,65S,68S,71S,74S,77S,80S)-25-amino-10,22,54-tris(4-aminobutyl)-65-(2-amino-2-oxoethyl)-74-[(2S)-butan-2-yl]-45,77-bis(3-carbamimidamidopropyl)-33-[(1R)-1-hydroxyethyl]-39,48,80-tris(hydroxymethyl)-68-[(4-hydroxyphenyl)methyl]-16,19,71-trimethyl-3,9,12,15,18,21,24,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,82,87-tetracosaoxo-27,28,59,60,84,85-hexathia-2,8,11,14,17,20,23,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,81,88-tetracosazatetracyclo[40.40.4.230,62.04,8]octaoctacontane-57-carboxamide

Molecular Formula

C100H166N36O31S6

Molecular Weight

2561.0 g/mol

InChI

InChI=1S/C100H166N36O31S6/c1-7-47(2)75-97(166)118-50(5)80(149)125-60(33-52-23-25-53(141)26-24-52)87(156)126-61(34-71(105)142)88(157)130-67-44-171-169-42-65(77(106)146)129-84(153)55(17-8-11-27-101)119-72(143)36-114-82(151)62(38-137)127-85(154)57(20-14-30-111-99(107)108)124-91(160)66-43-172-173-45-68(92(161)128-64(40-139)90(159)123-58(86(155)134-75)21-15-31-112-100(109)110)133-95(164)70-22-16-32-136(70)98(167)59(19-10-13-29-103)120-73(144)35-113-78(147)48(3)116-79(148)49(4)117-83(152)56(18-9-12-28-102)122-81(150)54(104)41-168-170-46-69(132-93(67)162)94(163)135-76(51(6)140)96(165)115-37-74(145)121-63(39-138)89(158)131-66/h23-26,47-51,54-70,75-76,137-141H,7-22,27-46,101-104H2,1-6H3,(H2,105,142)(H2,106,146)(H,113,147)(H,114,151)(H,115,165)(H,116,148)(H,117,152)(H,118,166)(H,119,143)(H,120,144)(H,121,145)(H,122,150)(H,123,159)(H,124,160)(H,125,149)(H,126,156)(H,127,154)(H,128,161)(H,129,153)(H,130,157)(H,131,158)(H,132,162)(H,133,164)(H,134,155)(H,135,163)(H4,107,108,111)(H4,109,110,112)/t47-,48-,49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,68-,69-,70-,75-,76-/m0/s1

InChI Key

BYAKBFZIODGOGU-ZCQCVRMBSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CO)NC(=O)C4CCCN4C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C

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